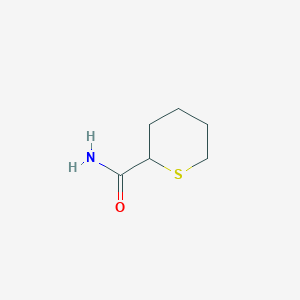

Thiane-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

thiane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNOTRQEQCOECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Thiane 2 Carboxamide and Its Derivatives

Direct Synthetic Routes to the Thiane-2-carboxamide Core

The formation of the fundamental this compound structure can be achieved through several direct synthetic pathways. These methods focus on either creating the amide bond from a pre-existing thiane (B73995) ring or constructing the thiane ring itself in a manner that yields the desired carboxamide functionality.

Amidation and Peptide Coupling Strategies

A primary and straightforward route to this compound involves the amidation of Thiane-2-carboxylic acid. This transformation is a cornerstone of organic synthesis, and various protocols have been developed, ranging from direct thermal methods to sophisticated coupling-reagent-mediated strategies. smolecule.com

Direct conversion of the carboxylic acid to an activated form, such as an acyl chloride or anhydride, is a common tactic. fishersci.co.uk For instance, treatment of Thiane-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive acyl chloride, which readily reacts with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. fishersci.co.ukrsc.org A one-pot procedure using SOCl₂ has been shown to be effective for a wide range of carboxylic acids and amines, including sterically hindered ones, often proceeding with high yield and retention of stereochemical integrity if a chiral center is present. rsc.org

Alternatively, direct thermal condensation of the carboxylic acid with an amine presents an environmentally benign option that minimizes waste by avoiding activating agents. organic-chemistry.org This method typically requires heating the components together, often at temperatures around 160°C, to drive off water and form the amide bond. organic-chemistry.org

In scenarios requiring milder conditions, particularly in the synthesis of more complex derivatives or to prevent side reactions, peptide coupling reagents are employed. fishersci.co.ukbachem.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This approach is central to peptide synthesis but is broadly applicable to amide bond formation. bachem.com The reaction involves a two-step process: the activation of the carboxyl group and the subsequent acylation of the amino group. bachem.com Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dicyclohexylcarbodiimide (B1669883) (DCC), and Diisopropylcarbodiimide (DIC) are frequently used, often in combination with additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to enhance efficiency and suppress side reactions like racemization. fishersci.co.ukorgsyn.org Uronium-based reagents like HBTU and COMU represent another class of highly efficient coupling agents. researchgate.netluxembourg-bio.com

Table 1: Selected Amidation and Peptide Coupling Reagents

| Reagent/Method | Typical Conditions | Key Features |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Aprotic solvent (e.g., DCM, THF), followed by addition of amine. fishersci.co.ukrsc.org | Forms a highly reactive acyl chloride intermediate; effective for hindered amines. rsc.org |

| Thermal Amidation | Neat mixture of acid and amine, heated to ~160°C. organic-chemistry.org | Atom-economical and environmentally friendly; no coupling reagents required. organic-chemistry.org |

| EDC/HOBt | Polar aprotic solvent (e.g., DMF, DCM); often requires a base like DIEA. fishersci.co.ukorgsyn.org | Water-soluble byproducts (in the case of EDC) are easily removed; HOBt suppresses racemization. fishersci.co.ukbachem.com |

| DIC/HOBt | Aprotic solvent; can be run under base-free conditions to minimize racemization. bachem.com | The urea (B33335) byproduct from DIC is insoluble in many solvents and can be filtered off. fishersci.co.uk |

Nucleophilic Substitution and Ring-Closure Approaches

Ring-closure, or cyclization, strategies provide an alternative pathway to the thiane core structure. The most established method for synthesizing the parent thiane ring involves the reaction of a 1,5-dihalopentane, typically 1,5-dibromopentane, with a sulfide (B99878) source like sodium sulfide (Na₂S). ontosight.ai This reaction proceeds via a double nucleophilic substitution mechanism, where the sulfide anion displaces the terminal halides to form the six-membered heterocyclic ring.

More advanced ring-closure methods have been developed to create functionalized thiane systems directly. A notable example is the [3+3] annulation, which can be used to construct substituted thiane rings. researchgate.net For instance, a Lewis acid-catalyzed [3+3] annulation between an in situ-generated mercaptoaldehyde equivalent (from a precursor like 1,4-dithiane-2,5-diol) and a suitable three-carbon partner can yield highly functionalized thiane derivatives. researchgate.net While not directly producing the carboxamide, this approach builds a complex thiane scaffold that can be further elaborated.

The principles of nucleophilic substitution are fundamental to these cyclization reactions. The reactivity in forming three- to six-membered heterocyclic rings is often enhanced by the relief of ring strain in the transition state. msu.edudtic.mil The intramolecular nature of ring-closure provides a kinetic advantage over competing intermolecular reactions. msu.edu

Table 2: Ring-Closure Strategies for Thiane Synthesis

| Method | Reactants | Mechanism |

|---|---|---|

| Dihalide Cyclization | 1,5-Dibromopentane + Sodium Sulfide. ontosight.ai | Double SN2 reaction where the sulfide ion acts as the nucleophile. organic-chemistry.org |

| [3+3] Annulation | Mercaptoaldehyde equivalent + Three-carbon synthon. researchgate.net | Lewis acid-catalyzed cascade reaction involving ring-opening and aldol (B89426) condensation. researchgate.net |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of single-enantiomer drugs and molecular probes is a critical objective in medicinal chemistry. Stereoselective methods to prepare chiral this compound analogs generally involve either creating the stereocenter during the formation of the thiane ring using a chiral catalyst or by attaching a chiral auxiliary to a precursor molecule to direct a stereoselective transformation. wikipedia.org

Asymmetric Catalysis in Thiane Ring Construction

Asymmetric catalysis offers an elegant and atom-economical approach to generating chiral molecules. In the context of thiane synthesis, a chiral catalyst can be used to control the stereochemical outcome of a ring-forming or functionalization reaction. While catalytic asymmetric protocols specifically for the this compound core are not widely documented, related transformations highlight the potential of this strategy.

A powerful modern technique is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This method has been successfully applied to access α-difunctionalized 5- and 6-membered cyclic sulfones, which are oxidized analogs of thianes. semanticscholar.org In this process, a racemic substrate, such as an allyl ester of a thiane-1,1-dioxide-2-carboxylic acid, undergoes a palladium-mediated dynamic kinetic resolution to yield a highly enantioenriched product with a newly formed stereocenter at the α-position. semanticscholar.org This demonstrates that a pre-formed thiane ring can be functionalized asymmetrically at the 2-position using a chiral transition metal catalyst.

Other advanced catalytic strategies, such as organo-SOMO catalysis for intramolecular cyclizations and bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis, represent the frontier of asymmetric ring construction and could potentially be adapted for the synthesis of chiral thianes. rsc.orgnih.gov

Table 3: Example of Asymmetric Catalysis for Functionalizing the Thiane Ring

| Reaction | Catalyst System | Substrate Type | Outcome |

|---|

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality in the product molecule. wikipedia.org This is a robust and widely used strategy in asymmetric synthesis. wikipedia.orgnumberanalytics.com

For the synthesis of chiral this compound analogs, a chiral auxiliary could be employed in several ways. For example, a precursor such as thiane-2-carboxylic acid could be coupled to a chiral amine auxiliary, like one of Evans' oxazolidinones or a pseudoephedrine derivative. wikipedia.org The resulting chiral amide can then undergo a diastereoselective reaction, such as α-alkylation. The steric bulk and conformational bias imposed by the auxiliary would direct an incoming electrophile to one face of the enolate, leading to a single diastereomer. Subsequent removal of the auxiliary would then furnish the enantioenriched α-substituted thiane-2-carboxylic acid, which can be amidated to the final product.

The tert-butanesulfinamide auxiliary, introduced by Ellman, is particularly valuable for the synthesis of chiral amines and could be used to prepare derivatives with chirality on a substituent attached to the carboxamide nitrogen. nih.gov The reliability and versatility of chiral auxiliaries make them a frequent choice for producing enantiomerically pure compounds, especially during drug development. wikipedia.org

Table 4: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Attachment to Substrate | Typical Reaction Controlled |

|---|---|---|

| Evans' Oxazolidinones | Forms an N-acyl oxazolidinone with a carboxylic acid precursor. wikipedia.org | Diastereoselective alkylation, aldol reactions, and conjugat additions of the resulting enolate. wikipedia.org |

| Pseudoephedrine | Forms a chiral amide with a carboxylic acid precursor. wikipedia.org | Highly diastereoselective α-alkylation of the corresponding enolate. wikipedia.org |

| Camphorsultam | Forms an N-acyl sultam with a carboxylic acid precursor. wikipedia.org | Directs stereoselectivity in Diels-Alder reactions, alkylations, and aldol reactions. |

Strategies for Derivatization and Functionalization

The derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Functionalization can occur at several positions: the carboxamide nitrogen, the carbon atoms of the thiane ring (particularly the α-carbon), and the sulfur atom.

The amide nitrogen can be functionalized by using a substituted amine in the initial amidation step or through N-alkylation of the parent this compound. The synthesis of complex molecules like N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-1,1-dioxo-N-propylthis compound illustrates the potential for extensive derivatization at this position.

Functionalization of the carbon skeleton, especially at the C-2 position adjacent to the carbonyl and the sulfur, is a key strategy. As seen in asymmetric catalysis, the α-proton is acidic and can be removed to form an enolate, which can then be trapped with various electrophiles to install new substituents. semanticscholar.org

The sulfur atom itself is a site for functionalization, most commonly through oxidation. The sulfur can be oxidized to a sulfoxide (B87167) (a new chiral center) or further to a sulfone (thiane-1,1-dioxide). semanticscholar.org This modification significantly alters the polarity, hydrogen bonding capacity, and geometry of the molecule. Stereoselective oxidation of the sulfide to a single enantiomer of the sulfoxide can be achieved using chiral reagents or catalysts, providing another avenue to chiral derivatives. nih.govacs.org

Modern synthetic methods, such as late-stage functionalization using visible-light photocatalysis, offer powerful tools to modify complex molecules like this compound derivatives under mild conditions, enabling rapid exploration of chemical space for applications in drug discovery. unina.it

Functionalization of the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group is a prime site for introducing molecular diversity. Standard reactions such as N-alkylation, N-arylation, and N-acylation allow for the attachment of various substituents, significantly altering the compound's physical, chemical, and biological properties.

N-Alkylation and N-Arylation: The hydrogen atoms on the carboxamide nitrogen can be substituted with alkyl or aryl groups. N-alkylation can be achieved using standard alkylating agents. An example is the synthesis of N-(2-phenylethyl)this compound, which features a phenylethyl group attached to the carboxamide nitrogen. nih.gov N-arylation, the formation of a nitrogen-aryl bond, is a common strategy in medicinal chemistry. While specific examples for this compound are not abundant in readily available literature, general methods using catalysts like nickel or copper complexes for the N-arylation of amides are well-established and applicable. semanticscholar.org For instance, studies on the related thiophene-2-carboxamide scaffold have demonstrated the synthesis of N-aryl-N-alkyl derivatives, highlighting the feasibility of these transformations. nih.gov

N-Acylation: The introduction of an acyl group to the carboxamide nitrogen leads to the formation of N-acylcarboxamides. A notable example is the use of N-tosylcarboxamides in C-H functionalization reactions, where the tosyl group not only modifies the electronic properties of the amide but also acts as a transient directing group for metal-catalyzed reactions on an adjacent aromatic ring. mdpi.com

| Reaction Type | Reagents/Catalyst | Product Type | Reference Scaffold | Ref. |

|---|---|---|---|---|

| N-Alkylation | 2-Phenylethyl halide, Base | N-(2-phenylethyl)this compound | This compound | nih.gov |

| N-Arylation | Aryl halides, Ni(0) or Cu(I) catalyst, Base | N-Aryl amides | General Amides/Indoles | semanticscholar.org |

| N-Acylation | Tosyl chloride, Base | N-Tosylcarboxamide | General Carboxamides | mdpi.com |

Substitution and Ring Modification on the Thiane Moiety

Modifications to the thiane ring itself offer another avenue for creating structural diversity. These can range from the introduction of substituents on the carbon backbone to more profound changes like ring contraction.

Substitution: Introducing substituents onto the thiane ring can be accomplished through various methods. One approach involves the deprotonation of the carbon alpha to the sulfur atom using a strong base, followed by quenching with an electrophile. Research on thiane oxide systems has shown that treatment with a homochiral lithium amide base, followed by the addition of electrophiles like methyl iodide, results in optically active substituted thiane oxides. rsc.orgrsc.org These substituted oxides can then be reduced back to the corresponding substituted thianes. rsc.org Such strategies allow for stereoselective functionalization of the thiane ring. rsc.org

Ring Modification: More drastic alterations to the thiane scaffold include ring contraction. A visible light-mediated, Norrish type II-variant reaction has been developed for the ring contraction of α-acylated saturated heterocycles. nih.gov When applied to α-acylated thiane derivatives, this method leads to the formation of functionalized cyclopentane (B165970) thiols, effectively remodeling the core framework of the molecule. nih.gov Ring-opening reactions, often following substitution on the thiane oxide, can also be employed to generate acyclic, functionalized products. rsc.orgrsc.org

| Modification Type | Methodology | Starting Material | Product | Ref. |

|---|---|---|---|---|

| α-Substitution | Deprotonation with HCLA base and electrophilic quench | Thiane oxide | α-Substituted thiane oxide | rsc.orgrsc.org |

| Ring Contraction | Visible light-mediated photo-rearrangement | α-Acylated thiane | Cyclopentane thiol | nih.gov |

| Ring Opening | Manipulation of substituted thiane oxides | Keto sulfoxide | Acyclic epoxide | rsc.orgrsc.org |

Oxidation and Reduction Pathways of the Sulfur Atom

The sulfur atom in the thiane ring is readily oxidized to form sulfoxides and sulfones, or reduced from these higher oxidation states back to the sulfide. This transformation significantly impacts the ring's conformation, polarity, and hydrogen-bonding capacity. vulcanchem.compsu.edu

Oxidation: The oxidation of thianes to thiane 1-oxides (sulfoxides) and thiane 1,1-dioxides (sulfones) is a fundamental transformation. smolecule.com A variety of oxidizing agents can be employed, and the stereochemical outcome of the oxidation is highly dependent on the reagent and the substitution pattern of the thiane ring. researchgate.netacs.org For instance, oxidation of thianes with wet bromine typically yields predominantly equatorial thiane 1-oxides. researchgate.net However, the presence of certain substituents, such as hydroxyl or carbonyl groups at the 4-position, can reverse this stereospecificity. researchgate.net Other common oxidizing agents include potassium permanganate, ozone, and periodates. acs.orgkit.edu The oxidation process significantly increases the positive charge at the sulfur atom. psu.edu

Reduction: The reduction of thiane sulfoxides back to the parent thiane can be accomplished using various reducing agents. Phosphorus pentasulfide has been successfully used for this transformation. kit.edu Theoretical studies on the mechanism of sulfoxide reduction by thiols suggest the formation of a sulfurane intermediate, providing insight into the reaction pathway. nih.gov This reversibility between the sulfide, sulfoxide, and sulfone states allows for the use of the oxidized forms as synthetic intermediates to direct substitution reactions before being removed. rsc.org

| Transformation | Reagent | Product | Key Finding | Ref. |

|---|---|---|---|---|

| Oxidation | Wet Bromine | Equatorial Thiane 1-oxide | Stereoselective oxidation | researchgate.net |

| Oxidation | Potassium Permanganate | Thiane 1,1-dioxide (Sulfone) | Complete oxidation to sulfone | kit.edu |

| Oxidation | Ozone | Equatorial Thiane 1-oxide | Stereoselective oxidation | kit.edu |

| Reduction | Phosphorus Pentasulfide | Thiane | Reduction of sulfoxide to sulfide | kit.edu |

Multicomponent Reactions for Expedited Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are powerful tools for rapidly building molecular complexity. nih.govbeilstein-journals.org They offer an efficient alternative to traditional multi-step syntheses for creating diverse chemical libraries. rsc.orgnih.gov

While specific MCRs for the direct one-pot synthesis of this compound are not prominently documented, related strategies for constructing sulfur-containing six-membered rings exist. For example, Lewis acid-catalyzed [3+3] annulation reactions have been developed to synthesize functionalized thiazine (B8601807) and oxathiane derivatives. researchgate.net One such strategy involves the reaction of donor-acceptor cyclopropanes with indoline-2-thiones to create indole-fused dihydrothiopyrano scaffolds, which share the core thiane ring structure. researchgate.net Another approach utilizes a [3+3] annulation of oxiranes with 1,4-dithiane-2,5-diol (B140307) (a mercaptoacetaldehyde (B1617137) dimer) to construct functionalized oxathianes. researchgate.net These methodologies highlight the potential for developing novel MCRs to assemble the thiane ring system, which could be adapted to produce this compound derivatives in a highly convergent and efficient manner.

Spectroscopic and Computational Approaches for Structural and Conformational Elucidation

Advanced Spectroscopic Characterization Techniques

High-resolution NMR spectroscopy is a powerful technique for unequivocally assigning the proton (¹H) and carbon-¹³ (¹³C) signals in a molecule, thereby confirming its structural integrity. smolecule.comlibretexts.org For Thiane-2-carboxamide, 1D and 2D NMR experiments are employed to map out the complete proton and carbon framework.

In a typical ¹H NMR spectrum of a related thiane (B73995) derivative, distinct signals are observed for the protons on the heterocyclic ring and the amide group. dal.cachemicalbook.com The chemical shifts and coupling patterns of the protons on the thiane ring provide information about their spatial relationships and the conformation of the ring. The protons of the carboxamide group typically appear as a broad signal due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. dal.caspectrabase.com The chemical shift of the carbonyl carbon in the carboxamide group is particularly diagnostic, typically appearing in the range of 150-175 ppm. organicchemistrydata.org The carbons of the thiane ring resonate at higher fields. The specific chemical shifts are influenced by the substitution pattern and the ring conformation.

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating the proton and carbon signals, which is essential for unambiguous structural assignment. arxiv.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | 150-175 |

| CH (α to C=O and S) | Variable | Variable |

| CH₂ (Thiane Ring) | Variable | Variable |

| NH₂ | Broad, variable | - |

| Note: Actual chemical shifts can vary depending on the solvent and specific substitution on the thiane ring. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. tanta.edu.egmdpi.com For this compound, these techniques confirm the presence of the amide and thiane functionalities. smolecule.com

The IR spectrum of an amide is characterized by several key absorptions. utdallas.edu A strong, prominent band corresponding to the C=O stretching vibration is typically observed in the region of 1670–1780 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amide group give rise to two bands in the 3300–3500 cm⁻¹ region. utdallas.edu The C-N stretching vibration appears in the 1030–1230 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C-S stretching vibrations of the thiane ring, which can be weak in the IR spectrum, are often more readily observed in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amide (NH₂) | N-H Stretch | 3300-3500 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1670-1780 | Strong |

| Amide | C-N Stretch | 1030-1230 | Medium |

| Thiane | C-S Stretch | 600-800 | Variable |

| Note: Intensities are general and can vary between IR and Raman spectra. |

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. smolecule.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. researchgate.net

For this compound (C₆H₁₁NOS), the expected monoisotopic mass is approximately 145.0561 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. researchgate.net

Under EI conditions, the molecular ion can undergo fragmentation, providing valuable structural clues. aip.org Common fragmentation pathways for amides include the loss of the amino group and cleavage of the bond alpha to the carbonyl group. For thiane-containing compounds, fragmentation can involve the loss of sulfur-containing fragments. Analyzing these fragmentation patterns helps to piece together the structure of the molecule.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides definitive information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Computational Chemistry for Conformational and Electronic Structure Analysis

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering insights into the conformational preferences and electronic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. etprogram.orgabinit.org DFT calculations can be employed to determine the optimized ground state geometry of this compound and to evaluate the relative energies of different possible conformers. mdpi.comresearchgate.net

For this compound, DFT calculations can predict the most stable conformation of the thiane ring (e.g., chair, boat) and the rotational barrier of the carboxamide group. These calculations provide bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography. researchgate.net

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and electronic transitions of the molecule.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

The conformational landscape of this compound is primarily dictated by the puckering of the six-membered thiane ring and the orientation of the carboxamide substituent. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools to explore this landscape.

MM calculations, often employing force fields like the Westheimer method, can be used to determine the structures and relative energies of different conformers. For the thiane ring, the most stable conformation is typically a chair form. However, the presence of the 2-carboxamide (B11827560) substituent can lead to various chair and boat conformations with the substituent in either an axial or equatorial position. The relative energies of these conformers determine their population distribution at a given temperature.

MD simulations provide a more dynamic picture of the molecule's flexibility. By simulating the movement of atoms over time, MD can reveal the transitions between different conformations and the time scales on which these transitions occur. This is particularly useful for understanding how the molecule might adapt its shape in different environments, such as in solution or when interacting with a biological target. For instance, simulations can elucidate the rotational barrier of the C-C bond connecting the carboxamide group to the thiane ring and the conformational preferences of the amide group itself. While specific MD simulation data for this compound is not extensively detailed in publicly available literature, the methodologies are well-established for similar heterocyclic systems.

A study on related 2-alkyltetrahydro-2H-thiopyrans using molecular orbital theory provides insights into the conformational energies, which are fundamental for parameterizing MM and MD simulations. These studies generally show a preference for the equatorial conformer, but the energetic difference between axial and equatorial forms can be influenced by the nature of the substituent.

Table 1: Theoretical Conformational Analysis Approaches

| Computational Method | Information Provided | Relevance to this compound |

|---|---|---|

| Molecular Mechanics (MM) | Static view of conformer geometries and relative energies. | Predicts the most stable chair/boat conformations and the preferred axial/equatorial orientation of the carboxamide group. |

| Molecular Dynamics (MD) | Dynamic view of conformational changes over time. | Elucidates the flexibility of the thiane ring and the rotational freedom of the carboxamide substituent. |

Quantum Chemical Studies of Tautomerism and Isomerism

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in studying the tautomerism and isomerism of molecules like this compound. Tautomers are isomers that readily interconvert, most often through the migration of a proton. For this compound, amide-imidic acid tautomerism is theoretically possible.

Amide form: -C(=O)NH₂

Imidic acid form: -C(OH)=NH

DFT calculations can predict the relative stabilities of these tautomers by computing their Gibbs free energies. For most simple amides, the amide form is significantly more stable than the imidic acid form, and this is expected to hold true for this compound. Studies on similar systems, like 1,2,4-triazole-3-thione, have shown that even with different substituents, the thione (analogous to the amide form) is the predominant species in the gas phase. nih.gov The energy barrier for the proton transfer between the two forms can also be calculated, providing insight into the kinetics of the tautomerization process.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The carboxamide group in this compound is capable of participating in both intramolecular and intermolecular hydrogen bonds, which significantly influence its structure and properties.

Intramolecular Interactions: An intramolecular hydrogen bond could potentially form between the amide proton (N-H) and the sulfur atom of the thiane ring, or between the carbonyl oxygen and a hydrogen atom on the thiane ring. The likelihood and strength of such interactions depend on the conformation of the molecule. For example, an axial orientation of the carboxamide group might bring the N-H group into proximity with the ring sulfur. Quantum chemical calculations, including methods like Symmetry-Adapted Perturbation Theory (SAPT), can be employed to analyze and quantify these weak interactions. mdpi.com In similar heterocyclic systems, such intramolecular hydrogen bonds have been shown to stabilize certain conformations. mdpi.com

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be a dominant feature. The amide group has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong N-H···O=C hydrogen bonds between molecules, leading to dimers or extended polymeric chains. These interactions are crucial in determining the crystal packing of the compound.

Table 2: Potential Hydrogen Bonding in this compound

| Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intramolecular | Amide N-H | Thiane S | May stabilize specific ring conformations. |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanism Elucidation in Thiane-2-carboxamide Synthesis

The synthesis of this compound can be principally achieved through two primary routes: the direct amidation of thiane-2-carboxylic acid and the hydrolysis of thiane-2-carbonitrile. The mechanistic details of these transformations are critical for controlling reaction conditions and achieving optimal yields.

One common and direct method for the synthesis of this compound involves the reaction of thiane-2-carboxylic acid with ammonia (B1221849) or a primary or secondary amine. smolecule.com This transformation typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

A widely employed method for activating carboxylic acids is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The reaction mechanism, when using a carbodiimide (B86325) activator, proceeds through several key steps:

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (DCC or EDC), leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.

Nucleophilic Attack by Amine: The amine nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Product Formation and Byproduct Release: The tetrahedral intermediate collapses, yielding the desired this compound and a urea (B33335) byproduct (dicyclohexylurea or the corresponding urea derivative of EDC).

Another synthetic route to this compound is the hydrolysis of thiane-2-carbonitrile. smolecule.com This conversion can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. libretexts.orgpressbooks.pub A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers follows, leading to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid. To isolate the amide, careful control of reaction conditions is necessary. organicchemistrytutor.comchemguide.co.uk

In base-catalyzed hydrolysis, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org This is followed by protonation from water to yield an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Similar to the acid-catalyzed reaction, prolonged reaction times or harsh conditions can lead to the further hydrolysis of the amide to the carboxylate salt. chemguide.co.uk

| Synthetic Route | Reagents | Key Intermediates | Primary Mechanism |

| Amidation | Thiane-2-carboxylic acid, Amine, Coupling Agent (e.g., DCC) | O-acylisourea, Tetrahedral intermediate | Nucleophilic Acyl Substitution |

| Nitrile Hydrolysis (Acidic) | Thiane-2-carbonitrile, H₃O⁺ | Protonated nitrile, Amide | Nucleophilic addition, Tautomerization |

| Nitrile Hydrolysis (Basic) | Thiane-2-carbonitrile, OH⁻ | Imidic acid, Amide | Nucleophilic addition, Tautomerization |

Mechanistic Pathways of Derivatization Reactions

The this compound scaffold possesses two primary sites for derivatization: the amide nitrogen and the thiane (B73995) ring. Mechanistic understanding of reactions at these sites is key to synthesizing a diverse range of functionalized molecules.

N-functionalization of the amide can be achieved through various reactions. For instance, N-alkylation can proceed via a nucleophilic substitution mechanism. The amide nitrogen, although a relatively weak nucleophile, can be deprotonated by a strong base to form a more reactive amidate anion. This anion can then react with an alkyl halide in an SN2 fashion. The choice of base and solvent is critical to avoid competing side reactions.

The thiane ring itself can undergo transformations. Oxidation of the sulfur atom is a common reaction for thiane derivatives. libretexts.org The use of different oxidizing agents can lead to the formation of either the sulfoxide (B87167) or the sulfone. The mechanism of these oxidations often involves the nucleophilic attack of the sulfur atom on the oxidant. The stereochemical outcome of the oxidation can be influenced by the steric and electronic environment around the sulfur atom.

Studies of Metal-Catalyzed and Organocatalytic Transformations Involving the this compound Scaffold

While specific studies on metal-catalyzed and organocatalytic transformations of the this compound scaffold are not extensively reported, the principles from related systems can provide mechanistic insights.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-H functionalization. nih.govbeilstein-journals.orgnih.gov For a molecule like this compound, the amide group could potentially act as a directing group, facilitating the activation of a C-H bond on the thiane ring. The general mechanism for such a transformation would involve:

Coordination: The palladium catalyst coordinates to the directing group.

C-H Activation: The catalyst then facilitates the cleavage of a nearby C-H bond, forming a palladacycle intermediate.

Oxidative Addition/Reductive Elimination or other catalytic cycles: This intermediate can then undergo various catalytic cycles, such as reaction with a coupling partner, to form a new C-C or C-heteroatom bond.

Organocatalysis offers a complementary approach to metal catalysis for the asymmetric functionalization of molecules. scienceopen.comsioc-journal.cn Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can activate substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions. researchgate.net In the context of the this compound scaffold, an organocatalyst could potentially be used to control the stereochemistry of reactions at the carbon atoms of the thiane ring, for example, in a Michael addition to an α,β-unsaturated system. The mechanism would depend on the specific catalyst and reaction but would generally involve the formation of a transient, stereochemically defined intermediate.

| Transformation Type | Catalyst Type | Plausible Mechanistic Feature | Potential Application |

| C-H Functionalization | Palladium | Directing-group assisted C-H activation, Palladacycle formation | Derivatization of the thiane ring |

| Asymmetric Synthesis | Chiral Organocatalyst | Iminium/Enamine activation, Hydrogen bonding | Enantioselective functionalization of the thiane ring |

Role in Organic Synthesis and Chemical Methodology Development

Thiane-2-carboxamide as a Versatile Synthetic Building Block

In the complex world of creating new molecules, this compound is a valuable and adaptable starting material. Chemists use these kinds of foundational molecules, often called "building blocks," to construct more elaborate chemical structures. The development of new and robust synthetic pathways is a constant focus in chemistry, aiming to create multifunctional materials by controlling the molecular structure of these building blocks.

The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, provides a stable yet reactive scaffold. The carboxamide group attached at the 2-position offers a site for a wide variety of chemical transformations. This dual functionality allows chemists to introduce new structural elements and functionalities in a controlled manner, making this compound a key intermediate in multi-step synthetic sequences. Its utility is particularly noted in the synthesis of complex derivatives where precise stereochemical control is essential for achieving desired biological activity.

Utility of Thiane and Related Cyclic Sulfides as Protecting Groups in Complex Synthesis

In the synthesis of complex molecules like pharmaceuticals, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. These temporary masks are known as "protecting groups". Cyclic sulfides, particularly dithianes (which contain two sulfur atoms), are well-established as stable and effective protecting groups for carbonyl compounds such as aldehydes and ketones.

This strategy is crucial for controlling the regioselectivity and stereochemistry of chemical transformations. An aldehyde, for instance, can react with a dithiol (like propane-1,3-dithiol) to form a 1,3-dithiane. This dithiane is stable under a variety of reaction conditions that would otherwise affect the original aldehyde. Once the desired chemical modifications are made to other parts of the molecule, the dithiane can be selectively removed, regenerating the original aldehyde. This protective strategy enables chemists to assemble complex molecules in a stepwise and controlled fashion. Common protecting groups can typically be installed and removed under mild conditions, a critical factor for preserving the integrity of sensitive molecules.

Applications in Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon (C-C) bonds is the fundamental process by which the skeletons of organic molecules are assembled. Thiane derivatives have proven to be exceptionally useful in the development of novel C-C bond-forming methodologies.

Normally, the carbon atom of a carbonyl group (like in an aldehyde) is electrophilic, meaning it is electron-poor and reacts with nucleophiles (electron-rich species). However, certain synthetic strategies require this polarity to be inverted, making the carbonyl carbon act as a nucleophile. This concept is known as "umpolung" or reactivity inversion.

A key application of thiane chemistry lies in its use to create "acyl anion equivalents". An acyl anion is a hypothetical negatively charged carbonyl group, which is too unstable to exist freely. Thiane derivatives, specifically 1,3-dithianes, provide a stable equivalent. The hydrogen atom at the carbon positioned between the two sulfur atoms in a dithiane is weakly acidic. A strong base can remove this hydrogen to generate a carbanion (a negatively charged carbon). This carbanion is stabilized by the adjacent sulfur atoms and can then act as a powerful nucleophile, reacting with various electrophiles (e.g., alkyl halides, epoxides, or other carbonyl compounds) to form a new C-C bond. Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality, completing the process. This methodology effectively allows chemists to use an aldehyde as a nucleophile, a transformation that is otherwise impossible.

Cycloaddition reactions are powerful tools in organic synthesis that allow for the rapid construction of complex cyclic molecules from simpler starting materials. libretexts.org These reactions involve the concerted formation of new sigma bonds between unsaturated molecules, offering a stereospecific and efficient way to build rings. libretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most well-known examples, forming six-membered rings by reacting a conjugated diene (a molecule with two alternating double bonds) with a dienophile (a molecule with a double or triple bond). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A variation of this is the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, such as sulfur. wikipedia.org Thiocarbonyl compounds (containing a C=S double bond), which are related to thianes, can act as potent dienophiles in these reactions. This "thio-Diels-Alder" reaction leads to the formation of thiopyrans and other sulfur-containing six-membered heterocycles, which are valuable structures in medicinal chemistry. nih.gov

Another important class is the [2+2] cycloaddition, which forms four-membered rings. Photochemical [2+2] cycloadditions, for example, can occur between a thiocarbonyl compound and an alkene to produce a thietane (a four-membered sulfur-containing ring). beilstein-journals.org These reactions provide access to strained ring systems that are otherwise difficult to synthesize.

| Reaction Type | Reactants | Product Ring System | Key Features |

| Thio-Diels-Alder [4+2] | Conjugated Diene + Thiocarbonyl (Dienophile) | Thiopyran (6-membered ring) | Forms stable sulfur heterocycles; can be highly stereoselective. |

| Photochemical [2+2] | Alkene + Thiocarbonyl | Thietane (4-membered ring) | Driven by UV light; creates strained ring systems. |

| 1,3-Dipolar Cycloaddition | Thiophene (B33073) S,N-ylide + Dienophile | Various Heterocycles | Can be used to generate novel sulfur-nitrogen compounds. rsc.org |

Transformations for the Synthesis of Complex Molecules and Natural Product Analogs

Natural products are a rich source of inspiration for the development of new medicines and bioactive compounds. The synthesis of these complex molecules, and analogs designed to improve their properties, often requires innovative and efficient chemical strategies. Thioamides, the class of compounds to which this compound belongs, are found in several natural products and are considered important isosteres for amides in medicinal chemistry. nih.gov Replacing an amide with a thioamide can improve a molecule's stability or biological activity. nih.gov

The versatile reactivity of the this compound scaffold makes it an ideal starting point for building fragments of larger, more complex target molecules. The methodologies described previously—such as its use as a protected carbonyl, its role in acyl anion chemistry, and its participation in cycloaddition reactions—can be strategically combined in a multi-step synthesis. For example, the acyl anion chemistry can be used to attach a complex side chain, and a subsequent transformation of the carboxamide group could be used to link the thiane moiety to another part of the target molecule. This modular approach allows chemists to systematically build up molecular complexity en route to challenging natural products and their analogs.

Investigation of Biological Activities and Molecular Mechanisms

Anti-Infective Research

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Thiane-2-carboxamide derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

This compound has emerged as a significant inhibitor of the mycobacterial membrane protein large 3 (MmpL3), which is essential for the biosynthesis of the mycobacterial cell wall in Mycobacterium tuberculosis. smolecule.com Inhibition of MmpL3 disrupts this pathway, leading to the suppression of bacterial growth, making it a key target for anti-tuberculosis drug development. smolecule.com

Derivatives of the related compound, thiophene-2-carboxamide, have also demonstrated notable antibacterial properties. smolecule.com Metal complexes of N-(dipropylcarbamothioyl)-thiophene-2-carboxamide have been tested against a panel of both Gram-positive and Gram-negative bacteria, showing that the metal complexes are often more potent than the parent ligands. nih.gov

Table 1: Antibacterial Activity of Thiane (B73995)/Thiophene (B33073) Carboxamide Derivatives

| Compound/Derivative | Bacterial Species | Activity/Target | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Inhibitor of mycobacterial membrane protein large 3 (MmpL3) | smolecule.com |

| Amino thiophene-2-carboxamide | Not specified | Exhibited significant inhibition (62.0%) compared to ascorbic acid | smolecule.com |

| Metal(II) complexes of N-(dipropylcarbamothioyl)-thiophene-2-carboxamide | Escherichia coli | In vitro antibacterial activity; metal complexes more potent than parent ligand. | nih.gov |

| Shigella flexneri | |||

| Pseudomonas aeruginosa | |||

| Salmonella typhi | |||

| Staphylococcus aureus | |||

| Bacillus subtilis |

The antifungal potential of carboxamide derivatives containing a thiane or thiophene ring has been explored against various fungal pathogens. Studies on pyrazole-thiophene carboxamide derivatives revealed that some of these compounds exhibit good antifungal activity against several plant pathogenic fungi. sioc-journal.cn Specifically, certain derivatives showed potent activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn

Similarly, metal complexes of thiophene-2-carboxamide derivatives have been subjected to in vitro antifungal screening against a range of human and plant pathogenic fungi. nih.gov The results indicated that, as with their antibacterial action, the metal complexes were more effective antifungal agents than the uncomplexed ligands against one or more fungal strains. nih.gov

Table 2: Antifungal Activity of Thiophene Carboxamide Derivatives

| Compound/Derivative | Fungal Species | Activity (EC50 / MFC) | Reference |

|---|---|---|---|

| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | Rhizoctonia solani | 11.6 µmol/L | sioc-journal.cn |

| N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | Fusarium graminearum | 28.9 µmol/L | sioc-journal.cn |

| N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | Botrytis cinerea | 21.3 µmol/L | sioc-journal.cn |

| Metal(II) complexes of N-(dipropylcarbamothioyl)-thiophene-2-carboxamide | Trichophyton longifusus | In vitro antifungal activity; metal complexes more potent than parent ligand. | nih.gov |

| Candida albicans | |||

| Aspergillus flavus | |||

| Microsporum canis | |||

| Fusarium solani | |||

| Candida glabrata | |||

| 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives | Candida albicans, Trichoderma harzianum, Aspergillus ochraceus | Effective, with MFC value of 250 µg/mL | dergipark.org.tr |

| 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives | Fusarium solani, Fusarium moniliforme, Fusarium culmorum | More effective than ketoconazole, with MFC value of 250 µg/mL | dergipark.org.tr |

Antineoplastic and Antiproliferative Investigations

The development of novel anticancer agents is a cornerstone of medicinal chemistry. Research into thiane-based compounds has included assessments of their ability to kill cancer cells and inhibit their proliferation.

While specific cytotoxicity data for this compound is not extensively detailed in the available literature, related thiane and carboxamide derivatives have been evaluated. For instance, certain thiane dioxide derivatives have demonstrated cytotoxicity against human prostate cancer cells (DU-145) in vitro. googleapis.com Studies on other carboxamide-containing structures have shown potent cytotoxic effects against various cancer cell lines, establishing a basis for further investigation into this class of compounds. uni-mainz.de

Table 3: In Vitro Cytotoxicity of Related Thiane/Carboxamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Thiane dioxide derivative | DU-145 (human prostate cancer) | Cytotoxicity observed | googleapis.com |

| ZINC253504760 (a complex small molecule) | CCRF-CEM (human leukemia) | Potent cytotoxicity | uni-mainz.de |

| ZINC15675948 (1,2,4-oxadiazole derivative) | Leukemia and Breast Cancer cell lines | Induced apoptosis and DNA damage | uni-mainz.de |

The mechanisms by which thiane derivatives may exert their anticancer effects are an active area of study. One prominent theory involves the targeting of mitochondria, the powerhouses of the cell. frontiersin.org Compounds that selectively accumulate in cancer cell mitochondria, known as "mitocans," can disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the initiation of programmed cell death, or apoptosis. frontiersin.orgrsc.org This process often involves the release of pro-apoptotic proteins like cytochrome c from the mitochondria. mdpi.com

Another key mechanism is the interference with the cell cycle. The progression of cells through distinct phases (G0/G1, S, G2, M) is tightly regulated, and disruption of this cycle can halt proliferation and lead to cell death. assaygenie.comnih.gov Some derivatives of 1,1-dioxothiane-4-carboxylic acid have been noted to cause cell cycle arrest at the G2/M phase. Similarly, other related compounds have been shown to interfere with the cell cycle at the G1 phase. Investigations using flow cytometry can quantify the percentage of cells in each phase, revealing the specific point of cell cycle arrest induced by a compound. assaygenie.combdbiosciences.com

Enzyme Inhibition and Modulation Studies

The biological activity of many compounds stems from their ability to inhibit or modulate the function of specific enzymes. This compound and its analogs have been identified as inhibitors of several key enzymes.

As previously mentioned, a primary target is the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for cell wall synthesis. smolecule.com Beyond its antibacterial applications, this compound has also demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease. smolecule.com The inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key strategy in managing neurodegenerative diseases like Alzheimer's. smolecule.com

Furthermore, derivatives of the closely related thiophene carboxamides have shown potent inhibitory activities against cyclooxygenase (COX) enzymes, which are involved in inflammation. smolecule.com More recently, a novel thiophene carboxamide derivative was identified as a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2), an enzyme implicated in dry eye disease. nih.gov

Table 4: Enzyme Inhibition by this compound and Derivatives

| Compound/Derivative | Enzyme Target | Biological Significance | Reference |

|---|---|---|---|

| This compound | Mycobacterial Membrane Protein Large 3 (MmpL3) | Anti-tuberculosis activity | smolecule.com |

| Acetylcholinesterase (AChE) | Potential treatment for neurodegenerative diseases | smolecule.com | |

| Urease | Relevant to infections by urease-producing bacteria | smolecule.com | |

| Thiazole carboxamide derivatives | Cyclooxygenase (COX) | Potential anti-inflammatory applications | smolecule.com |

| Thiophene carboxamide derivative | Sphingomyelin synthase 2 (SMS2) | Potential therapy for dry eye disease | nih.gov |

Cholinesterase (AChE and BChE) and Urease Inhibition

This compound has been identified as an inhibitor of both cholinesterase enzymes and urease. smolecule.com Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key mechanism for managing neurodegenerative conditions like Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. smolecule.comwikipedia.org Cholinesterase inhibitors prevent the breakdown of acetylcholine, which is crucial for nerve signal transmission. wikipedia.orgorst.edu

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.com Its activity is implicated in pathologies induced by bacteria such as Helicobacter pylori, contributing to peptic ulcers, and is also involved in the formation of infectious kidney stones. core.ac.ukresearchgate.net Therefore, urease inhibitors are of significant therapeutic interest. core.ac.uknih.gov this compound has demonstrated inhibitory activity against urease, suggesting its potential for applications in addressing these conditions. smolecule.com

While specific IC₅₀ values for this compound are not detailed in the provided search results, its recognized activity against these enzymes marks it as a compound of interest for further investigation in both neuropharmacology and antimicrobial research. smolecule.com

Table 1: Documented Enzyme Inhibition by this compound

| Compound Name | Target Enzyme | Implicated Conditions |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Neurodegenerative diseases (e.g., Alzheimer's) smolecule.com |

| This compound | Butyrylcholinesterase (BChE) | Neurodegenerative diseases |

Interactions with Metabolic Enzymes

The interaction of this compound and its derivatives extends to various metabolic enzymes crucial for cellular function and pathogen survival. A significant finding is the compound's ability to inhibit the mycobacterial membrane protein large 3 (MmpL3). smolecule.com MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids to construct the bacterial cell wall. nih.gov Inhibition of MmpL3 disrupts this process, compromising cell wall integrity and suppressing bacterial growth, which positions this compound as a potential lead compound for developing new anti-tuberculosis agents. smolecule.comnih.gov

Derivatives of this compound are also known to interact with other metabolic targets. For instance, a related thiophene carboxamide, NK-128, has been shown to inhibit oxidative phosphorylation (OXPHOS), a core metabolic process, in chronic myeloid leukemia (CML) cells. nih.gov This suggests that the broader class of thiane and thiophene carboxamides may have the potential to modulate cellular energy metabolism. nih.gov Furthermore, dietary organosulfur compounds, a class to which thiane belongs, may interact with phase I and phase II metabolic enzymes, which are involved in the detoxification and processing of various compounds in the body. annualreviews.org

Immunomodulatory Research

The potential for thiane-based carboxamides to modulate the immune system is an emerging area of investigation. Related compounds have been explored for their ability to act as immunomodulators, suggesting that this compound could possess similar properties. google.com Immunomodulation involves altering the immune response, for instance, by suppressing inflammation or enhancing the response to pathogens. dovepress.com

Inhibition of T-cell Proliferation

Direct research specifically linking this compound to the inhibition of T-cell proliferation was not found in the search results. However, T-cell proliferation is a central event in the adaptive immune response, and its inhibition is a key strategy for treating autoimmune diseases. Various chemical compounds are known to suppress T-cell activity. For example, cannabidiol (B1668261) (CBD) has been shown to reduce the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation. dovepress.com Furthermore, the investigation of thiane-pyrimidine carboxamide compounds as immunomodulators suggests that this class of molecules is of interest for its effects on immune cells. google.com The exhaustion of T-cells, a state of dysfunction, is another critical aspect of immune response modulation being actively studied. nih.gov

Modulation of Pro-inflammatory Cytokine Production

No direct evidence was found for this compound modulating pro-inflammatory cytokine production. However, this is a known activity for other classes of carboxamides and organosulfur compounds. annualreviews.orggoogle.com.na Pro-inflammatory cytokines, such as Interleukin-17 (IL-17), IL-6, and Tumor Necrosis Factor-alpha (TNF-α), are key mediators of inflammation. google.com.nagoogle.comresearchgate.net Dysregulated production of these cytokines is implicated in numerous autoimmune and inflammatory diseases. google.com For example, tricyclic sulfones, which contain a thiane-like ring, have been investigated as RORγ modulators to attenuate IL-17 production. google.com Additionally, certain organosulfur compounds found in the diet can modulate the production of nitric oxide, prostaglandins, and various cytokines in macrophages. annualreviews.org This suggests a plausible, though not yet demonstrated, role for this compound in inflammatory pathways.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For the class of molecules related to this compound, SAR studies have provided valuable insights, particularly for the thiazole-carboxamide derivatives acting on AMPA receptors. mdpi.com

Research has shown that the potency of these compounds as negative allosteric modulators is highly dependent on the nature and position of substituent groups on the core structure. mdpi.com For example, in a series of thiazole-4-carboxamide (B1297466) derivatives, the presence of specific methoxyphenyl groups was paramount for interaction with AMPA receptors. mdpi.com

Key SAR findings for thiazole-carboxamide derivatives include:

Influence of Methoxy (B1213986) Groups: A derivative known as TC-2, which features a 3,4,5-trimethoxyphenyl group, was found to be a more potent inhibitor of AMPA receptor subunits compared to related compounds with fewer methoxy groups. mdpi.com The additional methoxy groups were suggested to increase binding efficiency through enhanced hydrophobic interactions and electron density, allowing for a more sustained engagement with the receptor. mdpi.com

Core Scaffold Importance: The thiazole-4-carboxamide core itself is considered a unique and essential scaffold for AMPA receptor modulation. mdpi.com

These SAR studies are pivotal for the rational design of new compounds with improved pharmacological profiles, guiding chemists in modifying the lead structure to enhance potency and selectivity for the target receptor or enzyme. mdpi.com

Correlation of Structural Motifs with Bioactivity

The biological activity of this compound derivatives is intricately linked to their structural features. While direct and extensive SAR studies on this compound are not widely published, valuable insights can be drawn from structurally related MmpL3 inhibitors, such as indole-2-carboxamides and other heterocyclic carboxamides. These studies highlight the importance of specific pharmacophoric elements for potent MmpL3 inhibition.

The general scaffold of these inhibitors typically consists of a central heterocyclic ring (in this case, thiane), a carboxamide linker, and a lipophilic moiety. The orientation and properties of these components are critical for effective binding to the MmpL3 transporter.

Key Structural Correlations:

Carboxamide Linker: The amide group is a common feature among many MmpL3 inhibitors and is believed to participate in key hydrogen bonding interactions within the binding site. frontiersin.org

Lipophilic Group: A bulky and lipophilic group attached to the carboxamide nitrogen is a well-established requirement for potent activity against Mycobacterium tuberculosis. frontiersin.org This lipophilic tail is thought to occupy a hydrophobic pocket within the MmpL3 transporter. The size and shape of this group significantly impact the minimum inhibitory concentration (MIC). For instance, in related indole-2-carboxamides, adamantyl and cyclooctyl groups have been shown to be effective. mdpi.com

Substitutions on the Heterocyclic Ring: Modifications to the heterocyclic core can fine-tune the electronic and steric properties of the molecule, affecting both potency and pharmacokinetic properties. In analogous indole-2-carboxamides, substitutions at specific positions with small groups like fluoro or chloro have been shown to enhance activity, whereas larger groups can be detrimental. researchgate.net

Interactive Data Table: Structure-Activity Relationship of MmpL3 Inhibitor Analogs

| Compound Series | Key Structural Motif | Observed Bioactivity Trend | Reference |

| Indole-2-carboxamides | Indole (B1671886) NH | Essential for H-bond formation with MmpL3. mdpi.com | mdpi.com |

| Indole-2-carboxamides | Lipophilic R-group (e.g., adamantyl, cyclooctyl) | A bulky lipophilic group is critical for potent anti-TB activity. frontiersin.org | frontiersin.org |

| Indole-2-carboxamides | Ring Substituents (e.g., 4,6-difluoro) | Small electron-withdrawing groups can enhance potency. researchgate.net | researchgate.net |

| Benzimidazole Derivatives | 5,6-disubstitution | This substitution pattern leads to highly potent compounds in this series. mdpi.com | mdpi.com |

| Naphthalene Derivatives | Naphthalene core | Serves as a bioisosteric replacement for the indole ring, but may have reduced H-bond interactions. mdpi.com | mdpi.com |

Rational Design and Analog Development Based on SAR Data

The insights gained from SAR studies provide a foundation for the rational design of novel and improved this compound analogs. The primary goals of such design strategies are to enhance potency against drug-sensitive and drug-resistant strains of M. tuberculosis, improve metabolic stability, and increase aqueous solubility while maintaining sufficient lipophilicity for cell wall penetration. core.ac.uk

The development process often involves a cycle of computational modeling, chemical synthesis, and biological evaluation. Molecular docking studies using crystal structures of MmpL3 can predict the binding modes of designed analogs, helping to prioritize synthetic efforts. rsc.orgnih.gov

Strategies for Analog Development:

Bioisosteric Replacement: The thiane ring itself can be considered a bioisostere of other heterocyclic cores like indole or thiophene. Further modifications could involve replacing the thiane with other sulfur-containing heterocycles to explore the impact on activity and physicochemical properties.

Modification of the Lipophilic Tail: A key area for analog development is the systematic variation of the lipophilic group attached to the carboxamide. This includes exploring a range of cyclic and acyclic aliphatic and aromatic groups to optimize the fit within the hydrophobic pocket of MmpL3. For example, the introduction of polar functionalities, such as a hydroxyl group on an adamantane (B196018) moiety (adamantanol), has been explored to improve solubility. core.ac.uk

Substitution on the Thiane Ring: The introduction of substituents on the thiane ring is another avenue for optimization. This could modulate the compound's lipophilicity, polarity, and metabolic stability. Based on findings from related MmpL3 inhibitors, small, strategically placed substituents could enhance binding affinity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by using bridged ring systems in the lipophilic tail, can lock the molecule into a bioactive conformation, potentially increasing potency. The use of isopinocampheyl groups in related series is an example of this strategy. mdpi.com

Future Directions and Interdisciplinary Research Opportunities

Development of Advanced Analogues with Tuned Pharmacological Profiles

The thiane-2-carboxamide core structure is a promising starting point for the development of advanced analogues with tailored pharmacological activities. By systematically modifying the thiane (B73995) ring and the carboxamide group, researchers can fine-tune the compound's properties to enhance its efficacy and selectivity for various biological targets.

Detailed research into structure-activity relationships (SAR) is fundamental to this endeavor. nih.gov For instance, studies on related heterocyclic carboxamides, such as thiophene-2-carboxamides, have shown that substitutions at specific positions can dramatically influence their biological effects, including antitumor and antimicrobial activities. nih.govnih.gov The introduction of different functional groups, such as hydroxyl, methyl, or amino groups, can alter the molecule's electronic properties and its ability to interact with biological targets. nih.gov Similarly, modifying the alkyl chain length in analogues has been shown to be essential for their growth inhibitory activity against cancer cell lines. nih.gov

Future research will likely focus on synthesizing a diverse library of this compound derivatives. This could involve strategies like ring expansion of the thiane core or introducing various substituents to explore a wider chemical space. acs.org These new analogues would then undergo comprehensive pharmacological profiling to identify compounds with improved potency and selectivity for targets implicated in diseases like cancer, neurodegenerative disorders, and infectious diseases. For example, derivatives of thiane have shown potential as potassium channel openers and androgen receptor modulators, indicating a broad range of possible therapeutic applications. acs.orgresearchgate.netgoogle.com The goal is to develop lead compounds that not only exhibit high efficacy but also possess favorable pharmacokinetic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel this compound analogues. mdpi.com These computational tools can significantly accelerate the discovery process by predicting the biological activities and physicochemical properties of new compounds before they are synthesized. researchgate.netnih.gov

Machine learning algorithms can be trained on existing data from thiane derivatives and other heterocyclic compounds to build predictive models. nih.gov These models, such as quantitative structure-activity relationship (QSAR) models, can identify the key molecular features that are crucial for a desired pharmacological effect. researchgate.netnih.gov By analyzing large datasets, AI can uncover complex patterns and relationships that may not be apparent through traditional analysis, guiding chemists in designing molecules with a higher probability of success. nih.gov

In the context of this compound, AI can be used to:

Virtual Screening: Screen large virtual libraries of potential analogues to identify candidates with the highest predicted activity and best safety profiles.

De Novo Design: Generate entirely new molecular structures based on a set of desired properties, potentially leading to the discovery of novel and highly potent compounds.

ADME/Tox Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) of new analogues, helping to prioritize candidates with drug-like properties early in the development process. nih.gov

By combining computational predictions with experimental validation, researchers can streamline the design-make-test-analyze cycle, reducing the time and cost associated with drug discovery. nih.govresearchgate.net

Exploration of Supramolecular Assembly and Material Science Applications

The this compound scaffold holds untapped potential in the fields of supramolecular chemistry and material science. The presence of the carboxamide group, which can participate in hydrogen bonding, and the sulfur-containing thiane ring, offers opportunities for creating ordered, self-assembling systems and novel materials. chemrxiv.orgresearchgate.net

Research into the self-assembly of molecules containing amide groups has shown that they can form well-defined nanostructures, such as spheres and fibers, through hydrogen bonding and other non-covalent interactions. chemrxiv.orgnih.gov By designing this compound derivatives with specific functional groups, it may be possible to control their self-assembly into complex architectures with unique properties. These organized structures could find applications in:

Drug Delivery: Thiane derivatives have been explored for developing nanocarriers for drug delivery systems, where their chemical properties can facilitate the encapsulation and targeted release of therapeutic agents.

Biomaterials: The ability to form self-assembling structures could be harnessed to create new biocompatible materials for tissue engineering and other biomedical applications.

Functional Materials: The incorporation of this compound units into polymers could lead to materials with enhanced properties. For example, the sulfone groups in some thiane derivatives can enhance metal coordination, suggesting applications in catalysis, while brominated heterocyclic structures can act as flame retardants in polymers. vulcanchem.com

Future investigations will involve studying the self-assembly behavior of various this compound analogues in different environments and exploring how these assemblies can be used to construct functional materials with tailored properties.

Green Chemistry Approaches in this compound Synthesis

Adopting green chemistry principles in the synthesis of this compound and its derivatives is crucial for ensuring environmental sustainability. nih.gov This involves developing synthetic routes that are more efficient, use less hazardous substances, and minimize waste generation. mdpi.com

Key areas of focus for the green synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, ionic liquids, or bio-based solvents such as Cyrene can significantly reduce the environmental impact of the synthesis process. nih.govunimi.it

Catalytic Methods: The development of efficient catalytic systems can improve reaction yields and reduce the need for stoichiometric reagents. This includes the use of reusable catalysts, such as Brønsted acidic ionic liquids or metal-based nanocatalysts, which can be easily separated and recycled. researchgate.netdokumen.pub Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. springernature.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves exploring reactions like multicomponent reactions (MCRs), which can generate molecular complexity in a single step from multiple starting materials. researchgate.net

Sustainable Feedstocks: Utilizing elemental sulfur, which is an inexpensive and abundant industrial byproduct, as the sulfur source for synthesizing the thiane ring is a sustainable approach. vast.gov.vnsioc-journal.cn

By embracing these green chemistry strategies, the synthesis of this compound can be made more economically viable and environmentally responsible, aligning with the growing demand for sustainable chemical manufacturing. mdpi.com

Q & A

Q. How should statistical analyses be integrated into pharmacological assays for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.